molecular formula C17H11ClF2N4O B2486839 (Z)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 403649-59-2

(Z)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2486839
CAS RN: 403649-59-2
M. Wt: 360.75
InChI Key: HOIMNAFTXNXNLK-NKVSQWTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole derivatives, including compounds similar to "(Z)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide," are of significant interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science. These compounds are synthesized through various chemical reactions, characterized by their unique molecular structures and studied for their physical and chemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves condensation reactions, cyclocondensation, or reactions with hydrazides under specific conditions. For instance, the synthesis and characterization of structurally similar compounds have been reported, where they are synthesized using various spectroscopic techniques and confirmed by single-crystal X-ray analysis (Karrouchi et al., 2021). These methods could potentially be applied to synthesize the compound , with adjustments for specific substituents.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed through spectroscopic methods such as FT-IR, NMR, and ESI-MS, alongside single-crystal X-ray diffraction. These techniques provide detailed insights into the compound's geometry, electronic structure, and configuration (Karrouchi et al., 2021).

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

A study synthesized a series of compounds related to the requested chemical, which were evaluated for their anti-inflammatory activity against carrageenan-induced rat paw edema and their analgesic activity using the writhing test in albino mice. Compounds exhibited significant anti-inflammatory and analgesic activities, highlighting their potential therapeutic applications (Khalifa & Abdelbaky, 2008).

Antiviral and Cytotoxic Activities

Another research focused on synthesizing new pyrazole- and isoxazole-based heterocycles, which were screened for their antiviral activity. One of the compounds significantly reduced the number of viral plaques of Herpes simplex type-1 (HSV-1), indicating its potential as an antiviral agent. The detailed synthesis, spectroscopic, and biological data of these compounds provide insights into their medicinal chemistry applications (Dawood et al., 2011).

Agricultural Antifungal Agents

A novel series of 1,3,4-oxadiazole-2-carbohydrazides was synthesized to discover low-cost and versatile antifungal agents. These compounds showed significant bioactivity against various fungi and oomycetes, with some exhibiting superior efficacy to established fungicides. This study suggests the potential agricultural applications of such compounds in combating plant microbial infections (Wu et al., 2019).

Anti-Cancer Activity

Research into fluoro-substituted benzo[b]pyrans, structurally similar to the requested compound, showed anticancer activity against human lung cancer cells at low concentrations. This indicates the potential use of such compounds in developing new therapeutic agents for cancer treatment (Hammam et al., 2005).

properties

IUPAC Name

N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N4O/c18-13-2-1-3-14(20)12(13)9-21-24-17(25)16-8-15(22-23-16)10-4-6-11(19)7-5-10/h1-9H,(H,22,23)(H,24,25)/b21-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIMNAFTXNXNLK-NKVSQWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N\NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.